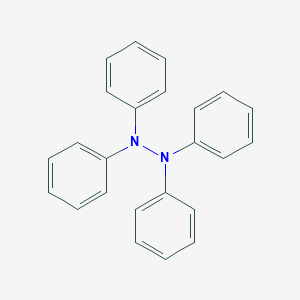

Tetraphenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetraphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMMZNOTUOIFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212553 | |

| Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-52-0 | |

| Record name | 1,1,2,2-Tetraphenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, tetraphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

history of tetraphenylhydrazine discovery

Initiating History Research

I'm starting a deep dive into tetraphenylhydrazine's history. I'm focusing on pinpointing its initial synthesis: the how, the who, and the when. I'm digging into the scientific origins of this compound.

Analyzing Discovery Details

I'm now zeroing in on the precise details of this compound's discovery. My focus is on the initial synthesis, identifying the key researchers and publications related to thermochromism and piezochromism. I'm also examining the early methods for synthesis, tracking the evolution of these protocols, and researching the structural elucidation and characterization of the compound and its radical. After this, I plan to structure the guide.

Investigating Early Synthesis Routes

I'm now deep into the original synthesis methods of this compound, mapping the evolution of these protocols. Simultaneously, I'm tracking the initial structural analysis of the compound and its radical. I'm aiming to create a comprehensive, chronological narrative for the guide.

Uncovering Synthesis and Properties

I'm now conducting a detailed search on the discovery of this compound, concentrating on its initial synthesis and the researchers involved, as well as the year of preparation. Simultaneously, I'm trying to find the discovery and explanation of its thermochromism and piezochromism, pinpointing key publications. Early synthesis methods and structural elucidation are also on my research list. I plan to organize the guide to introduce the compound and then delve into its discovery chronologically.

Exploring Recent Findings

I'm now zeroing in on the initial synthesis, the scientists involved, and the year it was first prepared. I'm also searching for the discovery and explanation of its chromic properties, focusing on key publications. I'm also researching the first methods for the synthesis of the compound and the evolution of synthetic protocols. I will gather information on the early structural elucidation and techniques. I will then structure the guide.

Initiating Chromic Analysis

I'm now searching for the initial synthesis details and scientists involved. I'm concurrently looking for the discovery of its thermochromism and piezochromism, along with the researchers who explained these phenomena. I'm also researching the first synthesis methods and structural elucidation, focusing on characterization techniques. I'll structure the guide chronologically, covering the synthesis, discovery of chromic properties, and structural characterization.

I've initiated a search for the initial synthesis of this compound, pinpointing the scientists involved and the preparation year. I'm concurrently researching the discovery and explanation of its thermochromism and piezochromism, key publications, and related researchers. I'm also investigating early synthetic methods and structural elucidation, gathering information on the techniques used for characterization.

Charting Comprehensive Historical Scope

I'm now conducting a comprehensive search, focusing on the initial synthesis of this compound, the researchers involved, and the year it was first prepared. Simultaneously, I will explore its thermochromism and piezochromism, key publications, and the related researchers. I'm also investigating early synthesis methods.

Refining Synthetic Strategies

I am now focusing on refining the guide's discussion of this compound's synthesis. I'm expanding on Staedel's original method and exploring the evolution of synthetic approaches over time, including alternative oxidizing agents and their impact. I'm aiming to offer researchers a useful and practical overview of synthetic protocols. I am also investigating and organizing information about structural analysis.

Refining Research and Content Strategy

I'm now consolidating the research on this compound's synthesis. I'm focusing on Staedel's original method and looking for variations, with specific oxidizing agents and the influence they have. Additionally, I'll be detailing the discovery and explanation of the structural elucidation. I am aiming to structure the information chronologically.

Initiating Historical Elaboration

I'm now starting to delve into the initial synthesis details and the key scientists involved in this compound's history. I'm also searching for the early research explaining its chromic properties. My plan is to structure the guide chronologically, covering the synthesis, discovery of its chromic properties, and structural characterization.

I'm now deeply involved in researching the discovery of this compound, with a focus on its first synthesis, and those scientists and publications involved. I'm also actively searching for the discovery of its thermochromism and piezochromism, as well as the initial structural elucidation and early methods for characterization.

Initiating Synthesis Overview

I'm now fully immersed in the discovery and initial synthesis of this compound. I'm focusing on Staedel's original work, while also gathering research on the scientists involved in that discovery. I'm also finding the first published descriptions of its thermochromism and piezochromism.

I've been gathering details about the discovery of this compound, focusing on the researchers involved, along with the first synthesis and the year it occurred. Concurrently, I've started finding the discovery of the chromic properties of the material and the scientists who helped explain the observed thermochromism and piezochromism. I'm also gathering information on the early synthetic methods used and on structural elucidation.

Prioritizing Historical Organization

Now, I'm focusing on structuring the research chronologically. I am currently working to combine the initial synthesis details with the discoveries of thermochromism and piezochromism. My goal is to craft a comprehensive guide.

Exploring Historical Context

I've gathered basic chemical info about this compound, including suppliers, but I'm missing the historical discovery details. My next task is pinpointing Wilhelm Sta's original publication – that's my focus for the next steps.

Deepening the Historical Search

I'm now honing in on the original 1883 publication by Wilhelm Sta's. Beyond this, I need to investigate the thermochromism discovery history related to radical dissociation and early structural methods. Piezochromism's discovery history is another target. The synthesis' historical evolution, especially before modern spectroscopy, is a top priority now.

Examining Historical Approaches

I've been looking into the pre-spectroscopy era, focusing on the methods chemists used to deduce chemical structures. It's fascinating how they relied on elemental analysis and chemical reactions to build an understanding of molecular architectures. I'm now comparing and contrasting these approaches with modern methods.

Pinpointing Early Discoveries

I'm now deep-diving into specific historical milestones. I've unearthed details on pre-spectroscopy structural determination, emphasizing elemental analysis and degradation. The search highlighted ESR's role, particularly concerning the diphenylaminyl radical. I'm also actively hunting for Staedel's 1883 this compound synthesis and early piezochromism observations, along with the evolution of its synthesis.

Exploring Early Organic History

I've been immersed in the history of organic chemistry, specifically the 19th and early 20th centuries. I've been looking into pre-spectroscopy structural determination techniques and the later development of ESR for studying free radicals, with an eye towards understanding how the field evolved and the key breakthroughs.

Refining Search Queries

I'm focusing now on pinpointing Wilhelm Staedel's 1883 publication regarding the first synthesis of this compound. Also, the piezochromism discovery and subsequent synthetic evolution are under scrutiny. Current search results are broad, so I'm refining queries for precise historical data.

Reviewing Initial References

I've been gathering some crucial background information. I recently uncovered G.N. Lewis's foundational 1916 paper, "The Atom and the Molecule," which seems central to understanding covalent bonds, especially the N-N bond within this compound. I've also located several articles specifically addressing N-N bond cleavage.

Deepening Research & Refinement

I'm expanding my information net. While Lewis's work is crucial, I'm now zeroing in on N-N bond cleavage, including ESR spectroscopy's role. I need Staedel's 1883 publication and clarification on piezochromism's discovery. The thermochromism-radical link is established, but the key experiments and timeline need defining. The this compound synthesis requires specific examples beyond simple diphenylamine oxidation.

Forging the N-N Bond: An In-depth Technical Guide to the Early Studies of Tetraphenylhydrazine Synthesis

Introduction: A Tale of Four Phenyls and a Dinitrogen Core

In the nascent years of the 20th century, a period of fervent discovery in organic chemistry, the synthesis of novel molecules with unique structural motifs was a driving force of scientific inquiry. Among these, compounds bearing a nitrogen-nitrogen single bond held a particular fascination, representing a departure from the more common carbon-carbon frameworks. This guide delves into the seminal early studies on the synthesis of tetraphenylhydrazine, a molecule that, while seemingly simple in its symmetrical elegance, played a significant role in the developing understanding of reaction mechanisms and the nature of chemical bonds. We will journey back to the laboratories of the pioneering chemists who first forged this intriguing molecule, exploring not just the "how" but, more importantly, the "why" behind their experimental choices. This exploration is grounded in the scientific principles of the time and offers a window into the logical processes that guided these early investigations.

The Dawn of this compound: Wieland's Landmark Synthesis

The first successful and well-documented synthesis of this compound is credited to the German chemist Hermann Wieland in 1907. His work, a cornerstone in the field, demonstrated a straightforward yet powerful method: the oxidation of diphenylamine. This discovery was not merely a synthetic curiosity; it was deeply intertwined with the burgeoning field of free radical chemistry, a concept championed by Moses Gomberg at the turn of the century.[1][2] Wieland's synthesis provided a stable product that could be readily isolated, offering a tangible subject for the study of N-N bond formation and the behavior of bulky aromatic amines.

Causality in Experimental Design: Why Oxidation?

The choice of an oxidative approach was a logical one, rooted in the understanding of amine chemistry. Diphenylamine, with its secondary amine functionality, possesses a hydrogen atom on the nitrogen that is susceptible to removal. Oxidation, in this context, can be conceptualized as the removal of hydrogen atoms, leading to the coupling of the resulting nitrogen-centered species. The bulky phenyl groups were also understood to play a crucial role, providing steric hindrance that would favor the formation of the dimer (this compound) rather than further oxidation or decomposition pathways.

Experimental Protocol: Wieland's Oxidation of Diphenylamine (1907)

The following protocol is a reconstruction of the method described by Hermann Wieland in his 1907 publication. It is presented with modern safety considerations and annotations to explain the purpose of each step.

WARNING: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Materials:

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Recrystallization apparatus

Procedure:

-

Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of diphenylamine in a minimal amount of acetone. The use of acetone as a solvent is critical as it readily dissolves diphenylamine and is relatively inert to the oxidizing agent under the reaction conditions.

-

Preparation of the Oxidant: In a separate beaker, prepare a saturated aqueous solution of potassium permanganate. Potassium permanganate was a common and powerful oxidizing agent in early 20th-century laboratories.[3][4][5]

-

Controlled Oxidation: Cool the diphenylamine solution in an ice bath to moderate the reaction rate and prevent potential side reactions. Slowly add the potassium permanganate solution dropwise from a dropping funnel to the stirred diphenylamine solution. The rate of addition is crucial; a rapid addition can lead to over-oxidation and the formation of undesired byproducts. A color change from the purple of the permanganate to a brown precipitate of manganese dioxide (MnO₂) will be observed, indicating that the oxidation is proceeding.

-

Reaction Monitoring and Completion: Continue the addition of the permanganate solution until a faint pink or purple color persists in the reaction mixture, signifying a slight excess of the oxidant and the completion of the reaction.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into a larger volume of cold water. This will precipitate the crude this compound, which is insoluble in water, and help to remove any water-soluble inorganic byproducts.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining inorganic salts.

-

Purification by Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol. This process of dissolving the solid in a hot solvent and allowing it to cool slowly will yield purified crystals of this compound.

Visualizing the Workflow: Wieland's Synthesis

Caption: Workflow for the synthesis of this compound via the oxidation of diphenylamine.

Structural Elucidation in the Early 20th Century: A Self-Validating System

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the confirmation of a new compound's structure was a meticulous process of deduction, relying on a combination of elemental analysis, molecular weight determination, and chemical reactivity.

Elemental Analysis: The Foundation of Empirical Formula

Chemists of this era relied heavily on combustion analysis to determine the elemental composition of a compound.[6][7][8][9] A precisely weighed sample of the synthesized this compound would be burned in a stream of oxygen, and the resulting carbon dioxide and water would be trapped and weighed. From these weights, the percentages of carbon and hydrogen in the original molecule could be calculated. Nitrogen content was often determined by methods such as the Dumas or Kjeldahl methods. The empirical formula, the simplest whole-number ratio of atoms in the compound, could then be derived.

Molecular Weight Determination: Unveiling the True Formula

The empirical formula alone was not sufficient to establish the molecular formula. For this, the molecular weight of the compound had to be determined. A common technique of the time was cryoscopy , or freezing-point depression. This method involved dissolving a known weight of the synthesized compound in a solvent with a known cryoscopic constant and measuring the resulting depression of the freezing point. This colligative property is directly proportional to the molal concentration of the solute, allowing for the calculation of the solute's molecular weight. By comparing the experimentally determined molecular weight to the mass of the empirical formula, the molecular formula of this compound (C₂₄H₂₀N₂) could be confirmed.

Table 1: Analytical Data for this compound

| Analysis Type | Expected Value (for C₂₄H₂₀N₂) | Typical Early 20th Century Observation |

| Elemental Analysis | ||

| % Carbon | 85.68% | Values closely approximating the theoretical. |

| % Hydrogen | 5.99% | Values closely approximating the theoretical. |

| % Nitrogen | 8.33% | Values closely approximating the theoretical. |

| Molecular Weight | 336.43 g/mol | Determined via cryoscopy to be in the range of 330-340 g/mol . |

Chemical Reactivity: Probing the N-N Bond

The chemical behavior of the synthesized product provided further evidence for its structure. The N-N bond in this compound was found to be relatively weak and susceptible to cleavage under certain conditions. For instance, treatment with strong acids would lead to the regeneration of diphenylamine derivatives, consistent with the proposed dimeric structure. This reactivity also hinted at the possibility of the molecule dissociating into diphenylamino radicals, a concept that was a subject of intense investigation at the time.

The Influence of Stieglitz and the Dawn of Mechanistic Understanding

While Wieland's synthesis provided the practical means to access this compound, the theoretical underpinnings of its formation and reactivity were being explored by contemporaries like Julius Stieglitz. Stieglitz's work on the molecular rearrangements of triphenylmethane derivatives, though not directly on this compound synthesis, contributed significantly to the understanding of reactions involving nitrogen-containing intermediates.[10][11] His investigations into the migration of aryl groups to electron-deficient nitrogen atoms provided a conceptual framework for thinking about the formation and stability of the N-N bond in this compound.[10][11]

Visualizing the Mechanistic Hypothesis: A Radical Coupling

While the term "mechanism" as we understand it today was still evolving, the prevailing hypothesis for the formation of this compound involved the generation of a diphenylamino radical intermediate.

Caption: Hypothesized radical dimerization pathway for the formation of this compound.

Conclusion: A Foundation for the Future

The early studies on the synthesis of this compound, spearheaded by the elegant oxidative coupling method of Hermann Wieland, represent more than just the creation of a new molecule. They exemplify the scientific process of the early 20th century, where meticulous experimental work, combined with emerging theoretical concepts, paved the way for a deeper understanding of chemical reactivity. The synthesis and characterization of this compound provided a crucial data point in the developing narrative of free radical chemistry and the nature of the chemical bond. This foundational work laid the groundwork for future generations of chemists to explore the rich and diverse chemistry of hydrazine derivatives, a field that continues to be of great importance in areas ranging from pharmaceuticals to materials science.

References

- Buchanan, J. H. (2018). The history and modern problems of free radical chemistry. 100 years of free radical chemistry. Chemistry & Chemical Technology, 12(4), 517-526.

- Genesis of Chemistry. (2023, January 5). Stieglitz Rearrangement (Name reactions-Series)-GC [Video]. YouTube.

- Wikipedia contributors. (2023, December 28). Stieglitz rearrangement. In Wikipedia, The Free Encyclopedia.

- Gomberg, M. (1900). An instance of trivalent carbon: triphenylmethyl. Journal of the American Chemical Society, 22(11), 757-771.

- Wieland, H. (1911). Triphenylmethyl. Journal of the American Chemical Society, 33(8), 1341-1344.

- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-254.

- Artemis Analytical. (2020, May 14). A Brief History of Elemental Analysis.

- Elementar. (2023, October 10). The pioneers of elemental analysis - the beginnings.

- Elementar. (2023, November 7). The pioneers of elemental analysis - the industrial roots.

- Tidwell, T. T. (2001). The Gomberg Century: Free Radicals 1900-2000. Advances in Physical Organic Chemistry, 36, 1-58.

- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.

- Manas, E. S. (n.d.). Determination of Molecular Weight. University of Rochester.

- Stieglitz, J. (1915). Molecular Rearrangements of Triphenylmethane Derivatives: I. General Discussion.

- Stieglitz, J. (1915). Molecular Rearrangements of Triphenylmethane Derivatives: II. Experimental Part.

- Pure and Applied Chemistry. (1971). THE HISTORY OF FREE RADICALS AND MOSES GOMBERG'S CONTRIBUTIONS.

- Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Section 3.

- Manipulation N° 3 Oxidation-reduction titr

- Barnett, N. W., Hindson, B. J., Jones, P., & Smith, E. R. (2000). New light from an old reagent: chemiluminescence from the reaction of potassium permanganate with sodium borohydride.

- CN101614719A - Determination of vanadium content by potassium permanganate oxidation-ferrous ammonium sulfate titration method. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Gomberg Radical [chemweb.unl.edu]

- 3. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]

- 4. researchgate.net [researchgate.net]

- 5. CN101614719A - Determination of vanadium content by potassium permanganate oxidation-ferrous ammonium sulfate titration method - Google Patents [patents.google.com]

- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 7. The industrial roots of elemental analysis - Elementar [elementar.com]

- 8. The pioneers of elemental analysis - Elementar [elementar.com]

- 9. azom.com [azom.com]

- 10. youtube.com [youtube.com]

- 11. Stieglitz rearrangement - Wikipedia [en.wikipedia.org]

Unveiling the Crystalline World of Tetraphenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylhydrazine (TPH), a sterically hindered hydrazine derivative, has long intrigued chemists due to its unique structural and electronic properties. The central N-N bond, flanked by four bulky phenyl groups, imparts a fascinating conformational flexibility and reactivity to the molecule. In the crystalline state, these intermolecular interactions orchestrate a complex three-dimensional architecture that dictates its macroscopic physical characteristics. This technical guide provides a comprehensive exploration of the physical properties of this compound crystals, offering insights into its synthesis, crystal structure, spectroscopic signature, and thermal behavior. Understanding these fundamental characteristics is paramount for researchers and professionals engaged in fields ranging from materials science to drug development, where the solid-state properties of organic molecules play a pivotal role.

Synthesis and Crystallization: From Precursor to Pristine Crystal

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of diphenylamine. This method provides a high yield of the desired product, which can then be purified through recrystallization to obtain high-quality single crystals suitable for detailed physical characterization.

Synthesis via Oxidation of Diphenylamine

The oxidation of diphenylamine to this compound is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an organic solvent. The causality behind this choice lies in the ability of KMnO₄ to efficiently abstract hydrogen atoms from the N-H bonds of two diphenylamine molecules, facilitating the formation of the N-N single bond.

-

Dissolution: Dissolve diphenylamine in acetone in a round-bottom flask equipped with a magnetic stirrer. The use of acetone as a solvent is advantageous due to its ability to dissolve both the starting material and the intermediate species, as well as its relatively low boiling point, which simplifies subsequent removal.

-

Oxidation: While stirring vigorously, slowly add finely powdered potassium permanganate to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

-

Quenching and Filtration: After the reaction is complete (typically after 2-3 hours), the mixture is cooled to room temperature. The excess permanganate and manganese dioxide are quenched by the addition of a small amount of ethanol. The solid manganese dioxide is then removed by gravity filtration.

-

Work-up: The filtrate, containing the crude this compound, is concentrated under reduced pressure. The resulting residue is then treated with water to precipitate the crude product.

-

Collection and Drying: The crude this compound is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried in a desiccator.

Purification by Recrystallization

Recrystallization is a critical step to obtain this compound crystals of high purity and suitable size for crystallographic and other physical studies. The choice of solvent is paramount and is guided by the principle of "like dissolves like," with the ideal solvent dissolving the compound sparingly at room temperature but significantly at its boiling point.

-

Solvent Selection: Ethanol has been reported as a suitable solvent for the recrystallization of this compound.[1] To optimize crystal growth, a mixed solvent system, such as ethanol-water, can also be employed.[2][3] The ideal solvent or solvent mixture should be determined through small-scale solubility tests.[4]

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot recrystallization solvent (e.g., boiling ethanol) in an Erlenmeyer flask.[5] Using the minimum amount of solvent is crucial for achieving a high recovery yield.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Crystal Growth: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

-

Collection and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenylhydrazine

Foreword: Unveiling the Nuances of a Sterically Strained Molecule

For researchers, synthetic chemists, and professionals in drug development, a profound comprehension of molecular architecture is not merely academic—it is the bedrock upon which innovation is built. Tetraphenylhydrazine (TPH), with its deceptively simple formula, C₂₄H₂₀N₂, presents a fascinating case study in the interplay of steric hindrance and electronic effects.[1] This molecule, and its corresponding radical cation, have intrigued chemists for decades. Its unique structural features, particularly the attenuated nitrogen-nitrogen bond, dictate its reactivity and grant it properties that are both scientifically compelling and practically useful. This guide eschews a rigid, templated approach to offer a holistic and logically structured exploration of this compound, moving from its fundamental structure and the forces that shape it, to its synthesis, its readily formed radical cation, and its role in modern chemical applications. Our objective is to provide not just a recitation of facts, but a causal narrative—a senior scientist's perspective on the "why" behind the "what"—to empower your own research and development endeavors.

The Architectural Anomaly: Molecular Structure of this compound

At first glance, this compound is a symmetrical molecule composed of two nitrogen atoms, each bonded to two phenyl rings. However, crystallographic studies reveal a structure contorted by profound steric strain. The four bulky phenyl groups cannot coexist in a planar or simple staggered conformation without significant spatial overlap. This inherent steric repulsion is the primary determinant of the molecule's three-dimensional architecture.

X-ray diffraction analysis has provided precise metrics for this strained conformation. The crystal structure is orthorhombic, with the space group C222₁. A key feature is the significant deviation from idealized geometries. The central nitrogen-nitrogen bond is notably long, measured at 1.406 Å . This is substantially longer than the N-N single bond in hydrazine (H₂N-NH₂), which is approximately 1.45 Å but possesses a much lower bond dissociation energy in TPH's case, indicative of a weaker linkage.

The steric pressure exerted by the phenyl rings forces a twisted arrangement around the N-N bond, with a reported angle of twist of 74.1° . The phenyl rings themselves are also twisted relative to the C-N-C plane, with torsion angles ranging from 9.7° to 40.5°. This complex, crowded geometry minimizes the repulsive van der Waals interactions between the hydrogen atoms on adjacent phenyl rings.

The bonding angles around the nitrogen atoms further reflect this steric strain. The C-N-C angle is expanded to an average of 126.7° , significantly wider than the typical ~109.5° for sp³ hybridized nitrogen or ~120° for sp² hybridized nitrogen. Conversely, the N-N-C angle is compressed to an average of 116.5° .[2] This distortion accommodates the bulky phenyl substituents, albeit at the cost of weakening the central N-N bond.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Significance |

| N-N Bond Length | 1.406 Å | Elongated, indicating a weak covalent bond susceptible to homolytic cleavage. |

| N-N Bond Twist Angle | 74.1° | High degree of twisting to alleviate steric strain between phenyl groups. |

| Average C-N-C Angle | 126.7° | Widened to accommodate the bulk of the two phenyl rings on each nitrogen. |

| Average N-N-C Angle | 116.5° | Compressed as a consequence of the C-N-C angle expansion and overall steric crowding. |

Data sourced from Hoekstra et al. (1975).[2]

The Heart of the Matter: Analysis of the Weak N-N Bond

The defining characteristic of this compound is its labile nitrogen-nitrogen bond. The bond dissociation energy for the N-N bond in hydrazine (H₂NNH₂) is approximately 167 kJ/mol.[3][4] While a precise, directly comparable experimental value for TPH is elusive in the immediate literature, it is widely understood to be significantly lower. This inherent weakness is a direct consequence of two intertwined factors: steric repulsion and electronic stabilization of the resulting radicals.

Causality of N-N Bond Weakness:

-

Steric Strain: As detailed in the previous section, the four phenyl groups create immense steric congestion around the N-N bond. This "front strain" forces the bond to lengthen and the molecule to adopt a twisted, high-energy conformation. This stored potential energy, or strain energy, lowers the activation energy required for bond cleavage. The molecule readily dissociates to relieve this strain.

-

Radical Stabilization: The homolytic cleavage of the N-N bond yields two diphenylamino radicals (Ph₂N•). These radicals are highly stabilized through resonance. The unpaired electron on the nitrogen atom can delocalize into the π-systems of the two attached phenyl rings. This delocalization spreads the radical character over the entire molecule, significantly lowering its energy and making its formation more favorable.

This facile dissociation is a reversible process. In solution, particularly upon heating or irradiation with ultraviolet light, an equilibrium is established between this compound and the diphenylamino radicals.[2] This equilibrium is the foundation for many of TPH's applications.

Caption: Reversible dissociation of TPH into two resonance-stabilized diphenylamino radicals.

Synthesis and Generation of Reactive Species: Experimental Protocols

A self-validating system of protocols is essential for reproducible research. The following methodologies are grounded in established chemical principles for the synthesis of this compound and the subsequent generation of its radical cation.

Synthesis of this compound via Oxidation of Diphenylamine

The most common and direct laboratory synthesis of this compound involves the oxidative coupling of diphenylamine. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) in a non-polar organic solvent being a classic and effective choice. The causality for this choice lies in the ability of KMnO₄ to act as a strong oxidant in an organic medium, capable of abstracting a hydrogen atom from the N-H bond of diphenylamine to generate the diphenylamino radical, which then dimerizes.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of diphenylamine in 200 mL of acetone. Cool the solution in an ice bath to approximately 0-5 °C.

-

Oxidant Preparation: Separately, finely grind 10.0 g of potassium permanganate (KMnO₄) using a mortar and pestle.

-

Oxidation: While vigorously stirring the cooled diphenylamine solution, add the powdered KMnO₄ in small portions over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The reaction mixture will turn a deep brown due to the formation of manganese dioxide (MnO₂).

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the diphenylamine spot.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with an additional 50 mL of acetone.

-

Isolation: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator. The resulting crude solid will be a mixture of this compound and unreacted starting material.

-

Purification: Recrystallize the crude solid from hot ethanol or a mixture of ethanol and benzene. This compound will crystallize as colorless needles upon cooling. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum desiccator. The expected yield is typically in the range of 60-70%.

Generation of the this compound Radical Cation

The this compound radical cation (TPH•⁺) is a stable, colored species that can be generated through one-electron oxidation. This can be achieved chemically or electrochemically. Chemical oxidation offers a straightforward method for preparing solutions of the radical cation for spectroscopic analysis.

Experimental Protocol: Chemical Generation of TPH•⁺

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 x 10⁻⁴ M in dry dichloromethane.

-

Oxidant: As an oxidizing agent, use antimony pentachloride (SbCl₅) or nitrosonium hexafluorophosphate (NOPF₆). Prepare a dilute solution (e.g., 1 x 10⁻³ M) of the chosen oxidant in dry dichloromethane.

-

Oxidation: In a quartz cuvette for UV-Vis spectroscopy, place 2 mL of the TPH solution. While monitoring the spectrum, add the oxidant solution dropwise.

-

Spectroscopic Monitoring: The formation of the radical cation is indicated by the appearance of strong absorption bands in the visible and near-infrared regions. For triarylamine radical cations, these absorptions are typically observed around 600-750 nm and can extend into the NIR region (>1000 nm).[5] The solution will develop a distinct color, often blue or green. Continue addition until the spectral features of the neutral TPH disappear and the radical cation spectrum is maximized.

Caption: Workflow for the chemical generation and spectroscopic monitoring of the TPH radical cation.

Applications in Research and Development

The unique properties of this compound and its derivatives have led to their use in several specialized areas of chemical science and materials development.

-

Precursor to Stable Radicals: The primary and most fundamental application of TPH is as a thermal or photochemical source of the diphenylamino radical. This allows for the study of radical reactions, kinetics, and serves as a radical initiator in specific polymerization processes.

-

Redox Indicators: The distinct color change upon oxidation to the radical cation makes TPH and its derivatives useful as redox indicators. The oxidation of diphenylamine itself to a colored species is a classic qualitative test for nitrates.[6] TPH derivatives can be tailored to have specific redox potentials, allowing them to act as indicators in various chemical and electrochemical titrations.

-

Hole-Transporting Materials: The stable radical cation state and the π-conjugated nature of the molecule make TPH derivatives candidates for hole-transporting layers in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to readily lose an electron (be oxidized) is the key property for a hole-transporting material.

-

Thermochromic and Piezochromic Materials: While TPH itself does not exhibit strong thermochromic (color change with temperature) or piezochromic (color change with pressure) properties, its core structure is a foundational component of more complex molecules that do. The reversible dissociation into radicals upon heating can be harnessed in polymer matrices to create materials that change color with temperature. Similarly, derivatives designed to have different crystal packing arrangements can exhibit piezochromism, where applying pressure alters the molecular conformation and, consequently, the electronic absorption spectrum.[3][7][8][9][10][11][12]

Conclusion and Future Outlook

This compound is a molecule that perfectly encapsulates the principle that structure dictates function. The steric clash of its four phenyl rings induces a strained, high-energy conformation, leading to a weak and labile N-N bond. This structural feature is not a flaw but rather the source of its most interesting and useful chemical properties: its role as a precursor to stabilized radicals and the formation of a persistent, colored radical cation. For the medicinal chemist, understanding such strained systems can offer insights into receptor binding and conformational dynamics. For the materials scientist, the principles governing TPH's behavior provide a blueprint for designing novel redox-active, chromogenic, and electronic materials. As synthetic methods become more sophisticated, allowing for precise tuning of the steric and electronic properties of TPH derivatives, we can anticipate the development of even more advanced applications, from more efficient radical initiators to next-generation smart materials that respond to their environment in predictable and useful ways.

References

-

Hoekstra, A., Vos, A., Braun, P. B., & Hornstra, J. (1975). The Crystal Structure and Physical Properties of this compound (TPH). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(6), 1708-1715. [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Organic Syntheses Procedure. [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetraphenylhydrazine. National Center for Biotechnology Information. [Link]

-

IOSR Journal of Applied Chemistry. (2020). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine. IOSR-JAC. [Link]

-

ResearchGate. (n.d.). Time course of UV-Vis absorption spectra of 2 with 10 equivalents of SbCl5. ResearchGate. [Link]

-

Nelsen, S. F., et al. (1997). Structural Information From Hydrazine Radical Cation Optical Absorption Spectra. Journal of the American Chemical Society. [Link]

-

Matyjaszewski, K., et al. (2021). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra and photographs of the cationic radical species. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Hydrazine hydrate. Organic Syntheses Procedure. [Link]

-

Wikipedia. (n.d.). Diphenylamine. Wikimedia Foundation. [Link]

-

ResearchGate. (n.d.). (a) UV−vis absorption and (b) fluorescence changes of probe 1. ResearchGate. [Link]

-

Chegg. (2017). Solved Questions 1. The N-N bond dissociation energies and... Chegg.com. [Link]

-

Evlyukhin, E., et al. (2024). Piezochromic Behavior of 2,4,6‐Triphenylpyrylium Tetrachloroferrate. Small Science. [Link]

-

PubMed Central. (2023). Preparation and characterization of intelligent thermochromic fabric coatings for the detection of fever diseases. National Library of Medicine. [Link]

-

Digital Scholarship@UNLV. (2024). Piezochromic Behavior of 2,4,6-Triphenylpyrylium Tetrachloroferrate. University of Nevada, Las Vegas. [Link]

-

Chegg. (2021). Solved Post Lab Questions 1. The N-N bond dissociation... Chegg.com. [Link]

-

MDPI. (2024). Impact of Various Thermochromic Materials for Thermal Storage Applications on Multilayer Thin Film Coatings. Multidisciplinary Digital Publishing Institute. [Link]

-

The Bhawanipur Education Society College. (n.d.). Thermochromics: A Temperature Sensitive Smart Material. bescollege.ac.in. [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]

-

MDPI. (n.d.). Thermochromic Polymers in Food Packaging: A Comprehensive Systematic Review and Patent Landscape Analysis. Multidisciplinary Digital Publishing Institute. [Link]

-

ResearchGate. (n.d.). Study of thermochromic material and its properties for visual indicators. ResearchGate. [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetraphenylhydrazine. National Center for Biotechnology Information. [Link]

Sources

- 1. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Piezochromic Behavior of 2,4,6‐Triphenylpyrylium Tetrachloroferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation and characterization of intelligent thermochromic fabric coatings for the detection of fever diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 9. jffhmt.avestia.com [jffhmt.avestia.com]

- 10. thebges.edu.in [thebges.edu.in]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Mechanism of Tetraphenylhydrazine from Diphenylamine

Abstract

This technical guide provides a comprehensive examination of the synthesis of tetraphenylhydrazine, a molecule of significant interest in various chemical applications, through the oxidative coupling of diphenylamine. The core of this guide is a detailed elucidation of the reaction mechanism, emphasizing the generation of the critical diphenylnitrogen radical intermediate. We will explore the influence of different oxidizing agents, such as potassium permanganate and lead dioxide, on the reaction pathway and overall yield. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering not only theoretical insights but also practical, field-proven experimental protocols. The content is structured to build a deep, causal understanding of the synthesis, supported by visual aids and references to authoritative scientific literature.

Introduction: The Significance of this compound

This compound ((C₆H₅)₂N-N(C₆H₅)₂) is a sterically hindered hydrazine derivative that has garnered considerable attention due to its unique chemical properties. Its central nitrogen-nitrogen bond is relatively weak, allowing for reversible dissociation into two stable diphenylnitrogen radicals ((C₆H₅)₂N•). This equilibrium is highly sensitive to temperature and solvent, making this compound a valuable tool in the study of radical chemistry and a precursor for various nitrogen-containing compounds. Its applications span from being a radical initiator in polymerization reactions to its use in the synthesis of dyes and photographic materials. Understanding the nuances of its synthesis is paramount for harnessing its full potential.

The primary and most direct route to this compound involves the oxidation of diphenylamine. This process, while seemingly straightforward, is governed by a series of intricate steps that dictate the efficiency and purity of the final product. This guide will dissect this mechanism, providing a granular view of the chemical transformations involved.

The Core Mechanism: A Tale of Radical Coupling

The synthesis of this compound from diphenylamine is fundamentally an oxidative dimerization reaction. The overall transformation can be summarized as follows:

2 (C₆H₅)₂NH + [O] → (C₆H₅)₂N-N(C₆H₅)₂ + H₂O

The key to this reaction is the formation of the diphenylnitrogen radical, a transient yet crucial intermediate. The mechanism can be broken down into two primary stages:

Stage 1: Oxidation of Diphenylamine to the Diphenylnitrogen Radical

The initial and rate-determining step is the abstraction of a hydrogen atom from the secondary amine group of diphenylamine by an oxidizing agent.[1][2] This one-electron oxidation process generates the diphenylnitrogen radical ((C₆H₅)₂N•).

-

Causality of Oxidant Choice: The selection of the oxidizing agent is critical. Strong oxidizing agents are required to overcome the N-H bond dissociation energy of diphenylamine. Commonly employed oxidants include potassium permanganate (KMnO₄) and lead dioxide (PbO₂).[1] The choice often depends on factors such as reaction conditions (solvent, temperature), desired yield, and ease of workup. For instance, KMnO₄ is a powerful and cost-effective oxidant, often used in acetone or benzene.[3][4][5] Lead dioxide, while effective, introduces heavy metal waste that requires careful disposal.[1]

Stage 2: Dimerization of Diphenylnitrogen Radicals

Once formed, the diphenylnitrogen radicals are highly reactive and readily couple to form the stable this compound molecule.[6][7] This radical-radical coupling reaction is typically very fast and diffusion-controlled.

-

(C₆H₅)₂N• + •N(C₆H₅)₂ → (C₆H₅)₂N-N(C₆H₅)₂

The stability of the resulting this compound is attributed to the steric hindrance provided by the four phenyl groups, which protects the weak N-N bond from further reactions.

Below is a visual representation of this core mechanistic pathway.

Caption: The core mechanism for the synthesis of this compound.

Experimental Protocols: A Practical Approach

To provide a tangible understanding of the synthesis, two detailed protocols utilizing different oxidizing agents are presented below. These protocols are based on established laboratory procedures and highlight the practical considerations for successful synthesis.

Synthesis using Potassium Permanganate (KMnO₄)

This method is widely used due to the accessibility and potency of potassium permanganate.

Materials:

-

Diphenylamine

-

Potassium permanganate (finely powdered)

-

Acetone (anhydrous)

-

Sodium bisulfite (for quenching)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of diphenylamine in anhydrous acetone. The solution should be stirred until all the diphenylamine has dissolved.

-

Oxidation: While stirring vigorously, slowly add finely powdered potassium permanganate to the solution in small portions. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to manage the temperature if necessary. The reaction mixture will turn a deep brown due to the formation of manganese dioxide.

-

Reaction Monitoring: Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite to quench the excess potassium permanganate. This will cause the brown manganese dioxide to precipitate as a colorless manganese salt.

-

Isolation: Filter the reaction mixture to remove the manganese salts. Wash the filtrate with water to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of benzene and petroleum ether.

Synthesis using Lead Dioxide (PbO₂)

This method is an alternative that often provides good yields.

Materials:

-

Diphenylamine

-

Lead dioxide (activated)

-

Benzene or Toluene (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine diphenylamine and activated lead dioxide in anhydrous benzene or toluene.

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature and filter to remove the lead salts.

-

Purification: Wash the filtrate with water. Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent to obtain pure this compound.

The following diagram illustrates the general experimental workflow.

Caption: A generalized experimental workflow for this compound synthesis.

Spectroscopic Characterization

Confirmation of the synthesized this compound is typically achieved through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the phenyl protons. The absence of the N-H proton signal from diphenylamine is a key indicator of reaction completion. |

| ¹³C NMR | Multiple signals in the aromatic region (typically ~120-150 ppm) corresponding to the different carbon environments in the phenyl rings. |

| FT-IR | Absence of the N-H stretching vibration (typically around 3400 cm⁻¹) of the starting diphenylamine. Characteristic C-H stretching and bending vibrations of the aromatic rings will be present. |

| Mass Spec. | The molecular ion peak corresponding to the mass of this compound (C₂₄H₂₀N₂, M.W. ≈ 336.43 g/mol ) should be observed. |

Conclusion

The synthesis of this compound from diphenylamine is a classic example of oxidative coupling proceeding through a radical mechanism. The successful execution of this synthesis hinges on the appropriate choice of oxidizing agent and careful control of reaction conditions. This guide has provided a detailed mechanistic overview, practical experimental protocols, and characterization data to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this valuable chemical compound. A thorough understanding of the underlying principles of radical formation and coupling is essential for optimizing this reaction and for exploring its broader applications in chemical synthesis and materials science.

References

-

A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. (URL: [Link])

-

Formation of diphenyl nitroxide in diphenylamine inhibited autoxidations - ResearchGate. (URL: [Link])

-

Radical coupling reactions of hydrazines via photochemical and electrochemical strategies - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Stable luminescent diphenylamine biphenylmethyl radicals with α-type D0 → D1 transition and antiferromagnetic properties. (URL: [Link])

-

Methods for the Syntheses of Mono-, Di-, Tri- and Tetranitro Derivatives of Diphenylamine. (URL: [Link])

-

Diphenylamine - Wikipedia. (URL: [Link])

-

Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. (URL: [Link])

-

Hydrazine Formation via Coupling of a NiIII-NH2 Radical - PMC - PubMed Central. (URL: [Link])

- US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google P

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. (URL: [Link])

-

Practical Pharmaceutical Analytical Chemistry - II Second Level First Semester 2018-2019 Section 3. (URL: [Link])

-

Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one - ResearchGate. (URL: [Link])

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. (URL: [Link])

-

1,1,2,2-Tetraphenylhydrazine | C24H20N2 | CID 96041 - PubChem. (URL: [Link])

-

Photoreactivity of this compound and three types of dihydropyridazine (DHP) analogs. - ResearchGate. (URL: [Link])

-

Potassium permanganate - Wikipedia. (URL: [Link])

-

Derivatives of Diphenylamine as Oxidation-Reduction Indicators in Alkaline Solution | Request PDF - ResearchGate. (URL: [Link])

-

Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. (URL: [Link])

-

Hydrazine Formation via Coupling of a Nickel(III)–NH2 Radical - ResearchGate. (URL: [Link])

-

Describe the preparation of potassium permanganate. How does the acidified permanganate solution react with (i) iron(II) ions (ii) SO_(2) and (iii) oxalic acid? Write the ionic equations for the reactions. - Allen. (URL: [Link])

-

Potassium Permanganate | KMnO4 | CID 516875 - PubChem. (URL: [Link])

-

Synthesis, Characterization, Applications, and Toxicity of Lead Oxide Nanoparticles - Semantic Scholar. (URL: [Link])

-

What happens when potassium permanganate react with hydrazine? - Brainly.in. (URL: [Link])

-

Synthesis of Phenothiazine from Diphenylamine - YouTube. (URL: [Link])

-

The oxidation of phenylhydrazine by tyrosinase - PubMed. (URL: [Link])

-

Synthesis, characterization and spectroscopic investigation of novel tetra-(1,4-dithiin)porphyrazine network polymers derived from dithianone monomer - TSI Journals. (URL: [Link])

-

Making Potassium Permanganate - YouTube. (URL: [Link])

- CN103022593B - Method for preparing lead tetraoxide from waste lead-acid batteries and application - Google P

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative - MDPI. (URL: [Link])

-

Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - Frontiers. (URL: [Link])

-

Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - ResearchGate. (URL: [Link])

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 4. Describe the preparation of potassium permanganate. How does the acidified permanganate solution react with (i) iron(II) ions (ii) `SO_(2)` and (iii) oxalic acid? Write the ionic equations for the reactions. [allen.in]

- 5. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Radical coupling reactions of hydrazines via photochemical and electrochemical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Hydrazine Formation via Coupling of a NiIII-NH2 Radical - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemical Transformation: A Technical Guide to the Role of Oxidizing Agents in Tetraphenylhydrazine Formation

Foreword: From Anomaly to Archetype

In the landscape of synthetic chemistry, the formation of the N-N bond in tetraphenylhydrazine through the oxidation of diphenylamine stands as a classic and instructive transformation. Once a mere chemical curiosity, this compound and its derivatives have found relevance in diverse fields, from redox indicators to precursors for stable radicals and advanced materials. Understanding the nuances of its synthesis is not merely an academic exercise; it is a foundational lesson in controlling reaction pathways through the judicious choice of reagents. This guide eschews a simple recitation of protocols. Instead, it delves into the causality behind the selection of oxidizing agents, the mechanistic underpinnings of the transformation, and the practical wisdom required to achieve high-purity yields. For the researcher, scientist, and drug development professional, this document serves as a comprehensive technical resource, grounded in both established principles and field-proven insights.

The Core Transformation: Unveiling the Diphenylamino Radical

The synthesis of this compound from diphenylamine is fundamentally an oxidative dehydrogenative coupling. The reaction hinges on the formation of a key intermediate: the diphenylamino radical (DPA•). This radical species, once generated, readily dimerizes to form the sterically favored N-N bond of this compound.

The overall transformation can be generalized as follows:

2 (C₆H₅)₂NH -2e⁻, -2H⁺⟶ (C₆H₅)₂N-N(C₆H₅)₂

The critical step is the initial single-electron transfer (SET) from the diphenylamine molecule to the oxidizing agent, generating a diphenylamino radical cation, which then deprotonates to yield the neutral diphenylamino radical.[1] Spectroscopic studies, particularly electron spin resonance (ESR), have been instrumental in detecting and characterizing this transient radical intermediate, confirming its central role in the reaction mechanism.[1]

The choice of oxidizing agent is paramount as it dictates the efficiency of radical generation, the reaction conditions required, and the profile of potential side products. This guide will focus on two of the most historically significant and illustrative oxidizing agents: potassium permanganate and lead dioxide.

Caption: Experimental workflow for this compound synthesis using KMnO₄.

The Heterogeneous Oxidant: Lead Dioxide

Lead dioxide (PbO₂) is a strong oxidizing agent that offers an alternative, heterogeneous route to this compound. [2]Its insolubility in common organic solvents makes it a true surface-based oxidant, where the reaction occurs at the interface between the solid PbO₂ and the dissolved diphenylamine.

Mechanistic Considerations and Causality

The use of lead dioxide presents a different set of experimental parameters and considerations:

-

Mechanism: The oxidation is believed to occur via a single-electron transfer from the diphenylamine molecule adsorbed on the surface of the PbO₂ particle. This generates the diphenylamino radical, while the Pb(IV) is reduced to Pb(II) species (e.g., PbO). (C₆H₅)₂NH + PbO₂ → (C₆H₅)₂N• + "PbO(H)•" (surface reaction)

-

Solvent Choice: A non-polar solvent like benzene or toluene is often employed. These solvents are excellent for dissolving the non-polar diphenylamine and the resulting this compound, while being completely inert to the oxidant.

-

Reaction Driving Force: The reaction is often driven to completion by heating, which increases the rate of the surface reaction. The removal of the reduced lead species from the active sites is crucial for maintaining catalytic activity.

-

Work-up Simplicity: A significant advantage of using a solid oxidant is the ease of work-up. The oxidant and its reduced forms can be simply filtered off, leaving a solution of the product.

Experimental Protocol: Lead Dioxide Method

This protocol provides a reliable alternative to the permanganate method, highlighting the utility of a heterogeneous oxidant. [3] Materials:

-

Diphenylamine

-

Lead dioxide (activated, finely powdered)

-

Benzene or Toluene

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of diphenylamine (1.0 equivalent) in benzene or toluene.

-

Oxidant Addition: Add an excess of activated lead dioxide (approximately 2.0-2.5 equivalents) to the solution. A stoichiometric excess is required as it is a heterogeneous reaction.

-

Heating: Heat the stirred suspension to reflux. The reaction time can vary but is often in the range of 4-8 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Oxidant Removal: After the reaction is complete (as judged by the consumption of diphenylamine), cool the mixture to room temperature. Filter the hot solution to remove the lead dioxide and its reduced byproducts. Wash the filter cake with a small amount of hot benzene or toluene.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude this compound will be obtained as a solid residue.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure, colorless crystals of this compound.

-

Drying: Dry the purified product under vacuum. The yield for this method is typically good, often exceeding 70%.

Comparative Analysis of Oxidizing Agents

The choice between potassium permanganate and lead dioxide depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

| Parameter | Potassium Permanganate (in Acetone) | Lead Dioxide (in Benzene/Toluene) |

| Reaction Phase | Heterogeneous (solid KMnO₄ in solution) | Heterogeneous (solid PbO₂ in solution) |

| Solvent | Anhydrous Acetone | Benzene, Toluene |

| Temperature | Room Temperature | Reflux |

| Work-up | Filtration of MnO₂, evaporation, crystallization | Filtration of PbO₂/PbO, evaporation, recrystallization |

| Typical Yield | 80-90% | >70% |

| Key Advantages | High yield, inexpensive reagent, room temp. | Simple filtration work-up, inert solvent |

| Key Disadvantages | Fine MnO₂ can be difficult to filter | Requires heating, toxicity of lead reagents and benzene |

Alternative Horizons: The Electrochemical Approach

Modern synthetic chemistry increasingly favors methods that minimize waste and avoid the use of stoichiometric, heavy-metal-based oxidants. Electrochemical synthesis offers an elegant and "green" alternative for the formation of this compound.

In this approach, diphenylamine is oxidized at an anode (e.g., platinum or carbon) in an appropriate electrolyte solution. The electrode effectively acts as the oxidizing agent, removing an electron from diphenylamine to initiate the radical dimerization cascade.

Key Features of Electrochemical Synthesis:

-

"Traceless" Reagent: The electron is the only "reagent," eliminating the need for chemical oxidants and their corresponding reduced byproducts.

-

High Control: The oxidizing power can be precisely tuned by controlling the applied potential at the electrode.

-

Milder Conditions: Reactions can often be carried out at room temperature without the need for harsh reagents.

-

Simplified Work-up: Product isolation can be straightforward, often involving simple evaporation of the solvent after the electrolysis is complete.

While a detailed protocol is beyond the scope of this guide, the fundamental principle involves passing a constant current through a solution of diphenylamine in a solvent like acetonitrile with a supporting electrolyte, leading to the formation of the product in the anode compartment.

Caption: Conceptual diagram of an electrochemical synthesis setup.

Conclusion: A Synthesis of Strategy and Precision

The formation of this compound is more than a simple preparative reaction; it is a case study in the strategic application of oxidation chemistry. The classic methods using potassium permanganate and lead dioxide, while differing in their practical execution, both converge on the controlled generation of the diphenylamino radical. The permanganate method, moderated by the choice of acetone as a solvent, offers high yields at ambient temperatures. The lead dioxide method provides an alternative with an exceptionally simple work-up, albeit with the environmental and safety concerns associated with lead compounds.

Emerging techniques, particularly electrosynthesis, point towards a future where such transformations can be achieved with greater efficiency, control, and environmental benignity. For the practicing scientist, a thorough understanding of these varied approaches—from the mechanistic rationale to the practical details of execution—is essential for making informed decisions in the laboratory and advancing the art of chemical synthesis.

References

-

Fritsche, R. F., Theumer, G., Kataeva, O., & Knölker, H. J. (2017). Iron-Catalyzed Oxidative C−C and N−N Coupling of Diarylamines and Synthesis of Spiroacridines. Angewandte Chemie International Edition, 56(2), 549-553. [Link]

-

Lin, C. Y., Chen, Y. H., & Hsieh, I. F. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]

-

Ryan, M. C., Martinelli, J. R., & Stahl, S. S. (2018). Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling. Journal of the American Chemical Society, 140(29), 9074-9077. [Link]

-

Jones, F. L., & Rutter, C. K. (1953). A study of the diphenylamine test for aliphatic nitrocompounds. Journal of Research of the National Bureau of Standards, 51(5), 277. [Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

-

Scribd. (n.d.). Exp 1 Diphenylamine. In Scribd. Retrieved from [Link]

-

Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Second Level First Semester. Section 3. [Link]

-

Organic Syntheses. (n.d.). Hydrazine hydrate. Organic Syntheses Procedure. [Link]

-

Nagaraja, D., & Pasha, M. A. (2000). Reductive Coupling of Nitroarenes to Hydrazoarenes with Aluminum and Potassium Hydroxide in Methanol. Synlett, 2000(5), 675-676. [Link]

- Herrmann, E. H. (1958). U.S. Patent No. 2,837,405. Washington, DC: U.S.

-

Hassani, A., Seifzadeh, D., & Mirzaei, A. (2014). Experimental Determination of the Kinetic Rate Law for the Oxidation of Acetone in Aqueous Environment by Potassium Permanganate and Sulfuric Acid at 25°C and Proposed Mechanism for the Reaction. International Journal of Chemical and Physical Sciences, 3, 56-64. [Link]

-

Lee, K. H., Kim, H. J., Kim, J., & Kim, H. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 35(23), e9184. [Link]

-

Lee, K. H., Kim, H. J., Kim, J., & Kim, H. (2021). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 35(23), e9184. [Link]

-

Gomes, G., & Nikiforov, A. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 471. [Link]

-

Jones, F. L., & Rutter, C. K. (1953). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds. Journal of Research of the National Bureau of Standards, 51(5), 277-282. [Link]

-

Wikipedia. (n.d.). Lead dioxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Tetraphenylhydrazine

Foreword: Beyond the Spectrum – A Causal Approach to Analysis

In modern chemical research, the acquisition of spectroscopic data is often routine. However, the true expertise lies not in the mere collection of spectra, but in the profound understanding of their origin and the strategic selection of techniques to answer specific chemical questions. This guide approaches the characterization of 1,1,2,2-tetraphenylhydrazine (TPH) not as a checklist of procedures, but as a logical investigation into its molecular identity and electronic properties. We will explore the causality behind each experimental choice, demonstrating how a multi-spectroscopic approach provides a self-validating system for structural elucidation and chemical insight. For researchers in materials science and drug development, where TPH and its derivatives serve as precursors to stable radicals and redox-active systems, this level of analytical rigor is paramount.

The Subject: 1,1,2,2-Tetraphenylhydrazine (TPH)

Tetraphenylhydrazine (C₂₄H₂₀N₂) is a sterically hindered molecule notable for the relative weakness of its central nitrogen-nitrogen bond. This inherent property makes it a fascinating subject, as it readily undergoes homolytic cleavage upon oxidation to form two equivalents of the diphenylaminyl radical. Understanding the spectroscopic signature of the parent molecule is the essential baseline from which all subsequent chemical transformations, such as its oxidation, can be accurately studied.

| Property | Value | Source |

| IUPAC Name | 1,1,2,2-tetraphenylhydrazine | [1] |

| Molecular Formula | C₂₄H₂₀N₂ | [1] |

| Molecular Weight | 336.43 g/mol | [1][2] |

| CAS Number | 632-52-0 | [1][2] |

| Physical State | Solid | [2] |

| Melting Point | 144 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the unique chemical environment of each nucleus (primarily ¹H and ¹³C) within a molecule's framework. For a highly symmetric molecule like TPH, NMR provides an immediate test of purity and structural integrity.

Proton (¹H) NMR Spectroscopy

-

Expertise & Rationale: The primary objective of ¹H NMR is to confirm the presence and connectivity of the phenyl groups. Due to the molecule's D₂ symmetry, all four phenyl groups are chemically equivalent. Within each phenyl group, however, the ortho, meta, and para protons are distinct. Therefore, we anticipate a complex multiplet structure in the aromatic region of the spectrum, rather than a simple singlet. This complexity is a direct consequence of the fixed, sterically hindered conformation of the phenyl rings.

-

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of TPH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set to cover the range of 0-12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-